163558-30-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

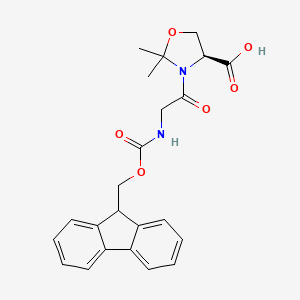

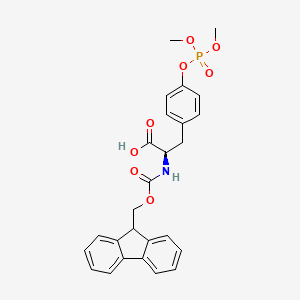

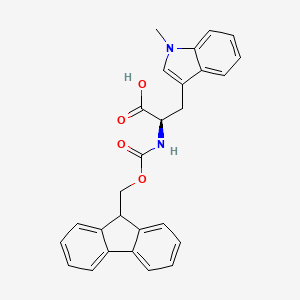

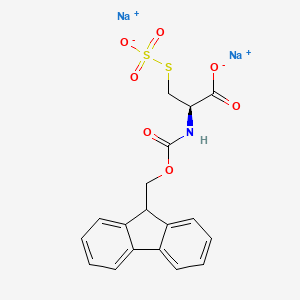

The compound with CAS number 163558-30-3 is known as Fmoc-Cys(SO3H)-OH disodium salt . It is a useful cysteine derivative for solid-phase synthesis by the Fmoc-strategy .

Molecular Structure Analysis

The molecular formula of this compound is C18H15NNa2O7S2 . The InChI code is 1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0…/s1 .Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular weight is 467.43 . The exact physical properties such as melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación

163558-30-3 is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, protein folding, and drug development. It has been used to study the structure and function of proteins and to develop drug candidates for the treatment of diseases.

Mecanismo De Acción

The mechanism of action of 163558-30-3 is not fully understood. However, it is believed to interact with proteins and enzymes. It is believed to bind to proteins and enzymes and alter their structure and function.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other biomolecules. It has been shown to affect the activity of enzymes involved in metabolism, signal transduction, and gene expression. It has also been shown to affect the activity of proteins involved in cell cycle regulation, apoptosis, and cell differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 163558-30-3 in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and is not easily degraded. Additionally, it can be used to study a variety of biological processes. The main limitation of this compound is that its mechanism of action is not fully understood.

Direcciones Futuras

There are a number of possible future directions for the use of 163558-30-3. It could be used to develop novel drugs for the treatment of diseases. It could also be used to study the structure and function of proteins and enzymes. Additionally, it could be used to study the effects of drugs on biological processes. Finally, it could be used to study the effects of environmental toxins on biological processes.

Métodos De Síntesis

163558-30-3 is synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-nitrobenzoic acid and 2-chloro-4-nitrophenol in aqueous acetic acid. This reaction produces 4-chloro-2-nitro-4-nitrophenol. The second step involves the reaction of 4-chloro-2-nitro-4-nitrophenol with 1-chloro-2-nitrobenzene in aqueous acetic acid. This reaction produces this compound.

Safety and Hazards

Propiedades

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPPKCSTYKCFHX-SQKCAUCHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163558-30-3 |

Source

|

| Record name | Fmoc-S-sulfo-L-cysteine disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

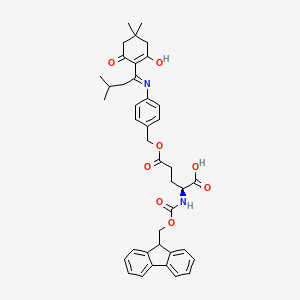

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)